molecular formula C26H23Cl2F3N6O3 B452524 N~2~-[1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-5-(3,4-DIMETHOXYPHENYL)-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE

N~2~-[1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-5-(3,4-DIMETHOXYPHENYL)-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE

Cat. No.: B452524
M. Wt: 595.4g/mol
InChI Key: VWXNWHPHEAYUBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~2~-[1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-5-(3,4-DIMETHOXYPHENYL)-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry

Preparation Methods

The synthesis of N2-[1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-5-(3,4-DIMETHOXYPHENYL)-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE involves multiple steps, including the formation of the pyrazole and pyrimidine rings, as well as the introduction of the various functional groups. The synthetic routes typically involve the use of reagents such as chlorinated benzyl compounds, dimethoxyphenyl derivatives, and trifluoromethylating agents. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure conditions.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The presence of methoxy groups makes it susceptible to oxidation reactions, which can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride, particularly targeting the carbonyl group.

    Substitution: The chlorinated benzyl group can undergo nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction conditions such as reflux or room temperature, depending on the specific reaction. Major products formed from these reactions include oxidized or reduced derivatives, as well as substituted compounds with different functional groups.

Scientific Research Applications

N~2~-[1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-5-(3,4-DIMETHOXYPHENYL)-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals or agrochemicals.

    Biology: The compound may have potential as a biochemical probe to study enzyme interactions or cellular pathways.

    Medicine: It could be investigated for its potential therapeutic effects, such as anti-inflammatory, anticancer, or antimicrobial activities.

    Industry: The compound might be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N2-[1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-5-(3,4-DIMETHOXYPHENYL)-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The pathways involved may include signal transduction pathways, metabolic pathways, or gene expression regulation, depending on the specific application being investigated.

Comparison with Similar Compounds

Compared to other similar compounds, N2-[1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-5-(3,4-DIMETHOXYPHENYL)-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE stands out due to its unique combination of functional groups and structural features. Similar compounds may include other pyrazole or pyrimidine derivatives, such as:

  • **N~2~-[1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-5-(3,4-DIMETHOXYPHENYL)-7-(METHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE
  • **N~2~-[1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-5-(3,4-DIMETHOXYPHENYL)-7-(ETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE

Properties

Molecular Formula

C26H23Cl2F3N6O3

Molecular Weight

595.4g/mol

IUPAC Name

N-[1-[(2,4-dichlorophenyl)methyl]pyrazol-4-yl]-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C26H23Cl2F3N6O3/c1-39-21-6-4-14(7-22(21)40-2)19-9-23(26(29,30)31)37-24(34-19)10-20(35-37)25(38)33-17-11-32-36(13-17)12-15-3-5-16(27)8-18(15)28/h3-8,10-11,13,19,23,34H,9,12H2,1-2H3,(H,33,38)

InChI Key

VWXNWHPHEAYUBE-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C2CC(N3C(=CC(=N3)C(=O)NC4=CN(N=C4)CC5=C(C=C(C=C5)Cl)Cl)N2)C(F)(F)F)OC

Canonical SMILES

COC1=C(C=C(C=C1)C2CC(N3C(=CC(=N3)C(=O)NC4=CN(N=C4)CC5=C(C=C(C=C5)Cl)Cl)N2)C(F)(F)F)OC

Origin of Product

United States

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